N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of amides. It features a unique structure that incorporates both aromatic and aliphatic components, which may contribute to its potential biological activity. The compound's systematic name reflects its intricate molecular architecture, which includes a chlorophenyl group and a cyclohexenyl moiety.
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is classified under organic compounds, specifically as an amide due to the presence of the ethanediamide functional group. Its structural complexity allows for potential applications in medicinal chemistry, particularly in drug design and development.
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can be approached through various organic synthesis techniques. While specific synthetic routes for this compound are not extensively documented, similar compounds are often synthesized via:
The synthesis would likely require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry would be essential for characterizing the synthesized compound.
The molecular structure of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can be represented using various chemical notation systems:
CC(C(=O)N(CC=C(C)C)C(COC1=CC=CC=C1Cl)=C(C)C)=O
InChI=1S/C20H26ClN3O2/c1-15(14-21)12-19(24)23(16(22)17(18)13-15)11-10-20(25)9-8-7-6-5/h5-10H,11-14H2,1-4H3,(H,22,24)/t19-/m0/s1
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in its structure. The molecular weight is approximately 377.89 g/mol.
The chemical reactivity of N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can be attributed to its functional groups:
Understanding these reactions requires knowledge of reaction conditions such as pH, temperature, and solvent effects. Kinetic studies may also provide insights into reaction rates and mechanisms.
Further pharmacological studies would be necessary to elucidate its precise mechanism of action and potential therapeutic applications.
Key chemical properties include:
Relevant analytical methods such as high-performance liquid chromatography or gas chromatography could be employed for further characterization.
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has potential applications in:
Further research is necessary to fully explore these applications and validate their efficacy through experimental studies.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3